Methyl 2-methoxy-5-methylnicotinate

Vue d'ensemble

Description

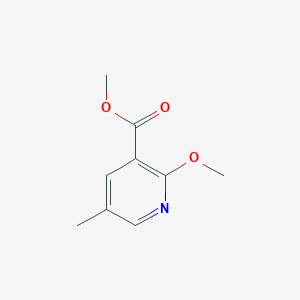

Methyl 2-methoxy-5-methylnicotinate is an organic compound belonging to the nicotinic acid family. It consists of a pyridine ring substituted with a methoxy group at the 2-position, a methyl group at the 5-position, and a carboxylate ester at the 3-position. This compound is known for its various biological properties and is used in laboratory experiments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-methoxy-5-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-5-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid, followed by esterification with methanol. This method is efficient and yields high purity products .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-methoxy-5-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Produces 2-methoxy-5-methylnicotinic acid.

Reduction: Yields 2-methoxy-5-methyl-3-hydroxypyridine.

Substitution: Results in various substituted nicotinic acid derivatives.

Applications De Recherche Scientifique

Medicinal Applications

-

Antitumor Activity :

- MMMN serves as an intermediate in the synthesis of compounds with potential antitumor properties. For instance, it is linked to the preparation of 2-methylnicotinic acid, which is a precursor for drugs like ML-120B and BAY-1082439, both under investigation for their efficacy against various cancers .

- Case Study: A study demonstrated that derivatives of 2-methylnicotinic acid exhibit significant inhibition of IKKβ, an important target in cancer therapy. The involvement of MMMN in synthesizing these derivatives highlights its relevance in drug development .

- Neuroprotective Effects :

Agricultural Applications

Methyl 2-methoxy-5-methylnicotinate has also found applications in agrochemicals. Its derivatives are being explored for use as pesticides and herbicides due to their effectiveness against specific pests while maintaining safety for non-target organisms.

Synthetic Applications

MMMN is utilized as a building block in organic synthesis. Its unique structure allows chemists to modify it further to create a variety of other compounds with diverse functionalities.

Mécanisme D'action

The mechanism of action of methyl 2-methoxy-5-methylnicotinate involves its interaction with specific molecular targets. It is believed to promote the release of prostaglandin D2, which acts locally due to its short half-life. This interaction leads to peripheral vasodilation, enhancing local blood flow at the site of application .

Comparaison Avec Des Composés Similaires

Methyl 5-methoxy-2-methylnicotinate: Similar in structure but with different substitution patterns.

Methyl 2-methylnicotinate: Lacks the methoxy group at the 2-position.

Methyl nicotinate: A simpler ester of nicotinic acid without additional substituents

Uniqueness: Methyl 2-methoxy-5-methylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Methyl 2-methoxy-5-methylnicotinate (MMMN) is a derivative of niacin, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its various pharmacological properties, particularly its anti-inflammatory and antimicrobial effects. This article delves into the biological activity of MMMN, exploring its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

MMMN has the molecular formula C₉H₁₁N₁O₃, characterized by a methoxy group and a methyl group positioned on the pyridine ring. The structural characteristics contribute to its interaction with biological systems.

Target of Action

MMMN primarily interacts with nicotinic acid receptors, influencing various metabolic processes. Its mechanism involves promoting the release of prostaglandin D2, which has local vasodilatory effects due to its short half-life.

Biochemical Pathways

The compound plays a significant role in lipid metabolism, particularly affecting triglyceride synthesis and low-density lipoproteins (LDL) levels. By modulating these pathways, MMMN may help in managing conditions related to dyslipidemia.

Anti-inflammatory Properties

Preliminary studies indicate that MMMN exhibits anti-inflammatory effects. It may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Research suggests that MMMN possesses antimicrobial properties, potentially effective against various pathogens. The exact mechanisms remain under investigation but may involve disruption of microbial cell membranes or interference with metabolic processes.

Cellular Effects

MMMN influences several cellular processes:

- Cell Signaling : It modulates the activity of cyclic adenosine monophosphate (cAMP), a critical signaling molecule involved in numerous physiological responses.

- Gene Expression : The compound can alter gene expression by affecting transcription factors that regulate metabolic pathways and cell growth.

- Enzyme Interactions : MMMN interacts with enzymes like nicotinamide adenine dinucleotide (NAD) synthetase, impacting NAD synthesis crucial for cellular metabolism.

Case Studies

- Anti-inflammatory Studies : In vitro studies demonstrated that MMMN significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating chronic inflammatory conditions.

- Antimicrobial Efficacy : Clinical trials are ongoing to evaluate the effectiveness of MMMN against specific bacterial strains, with preliminary results indicating promising antimicrobial activity.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | Modulates prostaglandin release; interacts with nicotinic receptors |

| Methyl 2-methoxy-5-nitronicotinate | Potential anti-cancer properties | Modulates oxidative stress pathways |

| Ethyl nicotinate | Vasodilatory effects | Direct vasodilation through receptor interaction |

Propriétés

IUPAC Name |

methyl 2-methoxy-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-7(9(11)13-3)8(12-2)10-5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBSCYBDOKZJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.